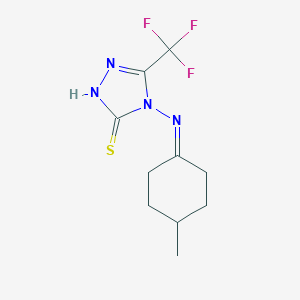
N-(1,5-dimethylhexyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,5-dimethylhexyl)-3-methoxybenzamide, also known as DMH-1, is a small molecule inhibitor that targets the BMP (bone morphogenetic protein) signaling pathway. The BMP pathway is involved in various biological processes, including embryonic development, tissue homeostasis, and bone formation. DMH-1 has been shown to have potential therapeutic applications in various diseases, including cancer, fibrosis, and cardiovascular disorders.
Mécanisme D'action
N-(1,5-dimethylhexyl)-3-methoxybenzamide inhibits the BMP signaling pathway by binding to the BMP type I receptors, ALK2, ALK3, and ALK6. This binding prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth, migration, and differentiation.
Biochemical and Physiological Effects:
N-(1,5-dimethylhexyl)-3-methoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1,5-dimethylhexyl)-3-methoxybenzamide inhibits cell growth and induces apoptosis. In fibrotic tissues, N-(1,5-dimethylhexyl)-3-methoxybenzamide reduces collagen deposition and inhibits myofibroblast differentiation. In cardiovascular tissues, N-(1,5-dimethylhexyl)-3-methoxybenzamide improves cardiac function and reduces cardiac fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,5-dimethylhexyl)-3-methoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for the BMP signaling pathway. However, N-(1,5-dimethylhexyl)-3-methoxybenzamide has some limitations, including its low solubility in water and its potential toxicity in high concentrations.
Orientations Futures
There are several future directions for N-(1,5-dimethylhexyl)-3-methoxybenzamide research. One direction is to investigate the potential therapeutic applications of N-(1,5-dimethylhexyl)-3-methoxybenzamide in other diseases, such as osteoporosis and pulmonary hypertension. Another direction is to develop more potent and selective inhibitors of the BMP signaling pathway. Additionally, the combination of N-(1,5-dimethylhexyl)-3-methoxybenzamide with other therapeutic agents could be explored for potential synergistic effects. Finally, the development of N-(1,5-dimethylhexyl)-3-methoxybenzamide analogs with improved pharmacokinetic properties could enhance its therapeutic potential.
Méthodes De Synthèse
N-(1,5-dimethylhexyl)-3-methoxybenzamide can be synthesized through a multi-step process starting with commercially available chemicals. The first step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,5-dimethylhexan-1-amine to obtain the corresponding amide. The final step involves the reduction of the amide with lithium aluminum hydride to yield N-(1,5-dimethylhexyl)-3-methoxybenzamide.
Applications De Recherche Scientifique
N-(1,5-dimethylhexyl)-3-methoxybenzamide has been extensively studied in various scientific research fields. In cancer research, N-(1,5-dimethylhexyl)-3-methoxybenzamide has been shown to inhibit the growth and metastasis of various cancer types, including breast, lung, and pancreatic cancer. N-(1,5-dimethylhexyl)-3-methoxybenzamide has also been shown to have anti-fibrotic effects in liver and lung fibrosis. In cardiovascular research, N-(1,5-dimethylhexyl)-3-methoxybenzamide has been shown to improve cardiac function and reduce cardiac fibrosis in heart failure models.
Propriétés
Nom du produit |
N-(1,5-dimethylhexyl)-3-methoxybenzamide |
|---|---|
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
3-methoxy-N-(6-methylheptan-2-yl)benzamide |
InChI |
InChI=1S/C16H25NO2/c1-12(2)7-5-8-13(3)17-16(18)14-9-6-10-15(11-14)19-4/h6,9-13H,5,7-8H2,1-4H3,(H,17,18) |
Clé InChI |
KSORRBJGVNOIRB-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)NC(=O)C1=CC(=CC=C1)OC |
SMILES canonique |
CC(C)CCCC(C)NC(=O)C1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255021.png)

![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)
![Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B255026.png)

![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)

![6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B255033.png)
![4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B255038.png)

![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide](/img/structure/B255040.png)
